molecular formula C13H19N3O2 B2910680 N1-(4-(dimethylamino)phenethyl)-N2-methyloxalamide CAS No. 954069-79-5

N1-(4-(dimethylamino)phenethyl)-N2-methyloxalamide

Cat. No.: B2910680
CAS No.: 954069-79-5
M. Wt: 249.314
InChI Key: SXNMVPZMEDRHJV-UHFFFAOYSA-N
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Description

N1-(4-(dimethylamino)phenethyl)-N2-methyloxalamide is a synthetic organic compound belonging to the class of substituted oxalamides. These molecules are of significant interest in medicinal chemistry and chemical biology for their potential as key pharmacophores in the development of bioactive molecules. Oxalamide derivatives have been extensively explored as potent inhibitors of enzymes like soluble epoxide hydrolase (sEH), a key pharmacological target for cardiovascular diseases, due to their ability to effectively engage enzyme active sites . The structure of this compound incorporates a 4-(dimethylamino)phenethyl group, a motif commonly found in compounds with diverse biological activities . This group can influence the molecule's electronic properties, solubility, and overall interaction with biological targets. The methyl group on the second nitrogen offers a site for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the compound's properties. This product is provided strictly For Research Use Only. It is intended for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a controlled laboratory environment.

Properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]ethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-14-12(17)13(18)15-9-8-10-4-6-11(7-5-10)16(2)3/h4-7H,8-9H2,1-3H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNMVPZMEDRHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCCC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-methyloxalamide typically involves the reaction of 4-(dimethylamino)phenethylamine with oxalyl chloride, followed by the introduction of a methyl group. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(dimethylamino)phenethyl)-N2-methyloxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

N1-(4-(dimethylamino)phenethyl)-N2-methyloxalamide has found applications in various scientific research areas, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-methyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the phenethyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight N1 Substituent N2 Substituent Key Features
Target: this compound C₁₃H₂₀N₃O₂ 263.34 4-(dimethylamino)phenethyl Methyl Simplest analog; potential for enhanced solubility
N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide C₁₈H₂₇N₃O₂ 317.4 Cyclohexyl 4-(dimethylamino)phenethyl Increased lipophilicity due to cyclohexyl
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide C₂₄H₃₀N₄O₅ 454.5 Benzo[d][1,3]dioxol-5-ylmethyl 2-(4-(dimethylamino)phenyl)-2-morpholinoethyl Complex structure; likely improved target binding
N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide C₂₂H₂₆N₄O₂S 410.5 2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl 2-(methylthio)phenyl Heterocyclic indole moiety; potential CNS activity
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide C₁₉H₂₃ClN₃O₃ 376.86 3-chloro-4-methylphenyl 2-(4-(dimethylamino)phenyl)-2-hydroxyethyl Chlorine substituent enhances electronegativity

Key Findings:

Substituent Effects on Lipophilicity: The target compound’s methyl group at N2 reduces steric hindrance and molecular weight compared to bulkier analogs like (cyclohexyl) and (benzodioxolyl). This may improve aqueous solubility but reduce membrane permeability.

Electronic and Steric Influences: The dimethylamino group in the phenethyl moiety (common across all analogs) provides electron-donating effects, which may stabilize charge interactions in receptor binding. Chlorine in and methylthio in introduce electronegative and hydrophobic regions, respectively, altering reactivity and target selectivity.

Biological Implications :

  • Compounds with complex substituents (e.g., ) are often designed for high-affinity interactions with enzymes or receptors, such as kinase inhibitors or neurotransmitter analogs.
  • The target compound’s simplicity suggests it may serve as a lead structure for further optimization, balancing synthetic accessibility and moderate activity.

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